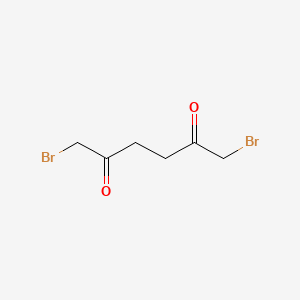
1,6-Dibromo-2,5-hexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromo-2,5-hexanedione is a specialty chemical with the molecular formula C6H8Br2O2 and a molecular weight of 271.93 g/mol . It is a versatile building block used in various chemical reactions and research applications. This compound is known for its role as a reagent in the synthesis of other compounds and its utility in synthetic organic chemistry and natural product synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dibromo-2,5-hexanedione can be synthesized through various methods. One common approach involves the dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source . This reaction proceeds under mild conditions without the need for a catalyst or external oxidant, resulting in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of bromine and other reagents to achieve the desired dibromination. The specific conditions and reagents used may vary depending on the scale and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dibromo-2,5-hexanedione undergoes various types of chemical reactions, including:
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using this compound as the acylating agent.
Grignard Reactions: The compound can react with Grignard reagents to form new carbon-carbon bonds.
Aldol Condensation: It can participate in aldol condensation reactions to form β-hydroxy ketones.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, Grignard reagents, and various catalysts. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, Friedel-Crafts acylation yields acylated aromatic compounds, while Grignard reactions produce new carbon-carbon bonded compounds .
Aplicaciones Científicas De Investigación
1,6-Dibromo-2,5-hexanedione has a wide range of scientific research applications, including:
Synthetic Organic Chemistry: It is used as a reagent for the synthesis of various organic compounds.
Natural Product Synthesis: The compound is valuable in the synthesis of natural products and complex molecules.
Biological Research: It serves as a potent and selective activator for isoenzymes VA and VII of carbonic anhydrase, making it useful in enzymatic studies.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1,6-Dibromo-2,5-hexanedione involves its interaction with specific molecular targets. For example, it acts as an activator for isoenzymes VA and VII of carbonic anhydrase by binding to the active site and enhancing enzymatic activity. The exact molecular pathways involved in its effects may vary depending on the specific application and target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,6-Dibromo-2,5-hexanedione include other dibromoalkanes and diketones, such as:
1,2-Dibromoethane: A simple dibromoalkane used in organic synthesis.
2,5-Hexanedione: A related diketone with different reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic chemistry. Its ability to selectively activate certain isoenzymes also sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C6H8Br2O2 |
|---|---|
Peso molecular |
271.93 g/mol |
Nombre IUPAC |
1,6-dibromohexane-2,5-dione |
InChI |
InChI=1S/C6H8Br2O2/c7-3-5(9)1-2-6(10)4-8/h1-4H2 |
Clave InChI |
FBCJIELYNSWMET-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)CBr)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


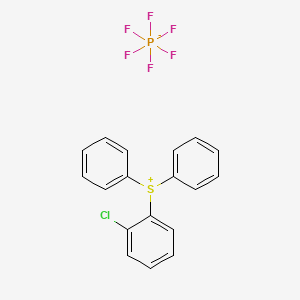





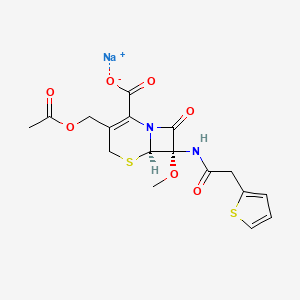
![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
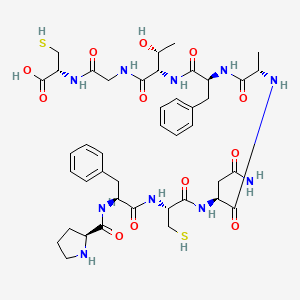

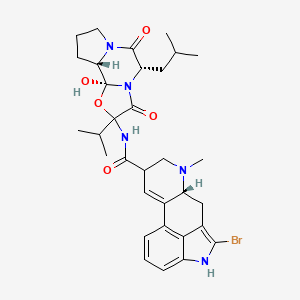
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)

